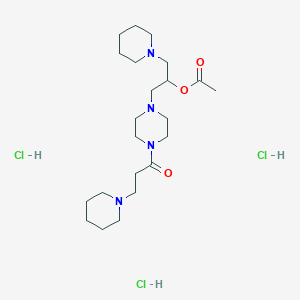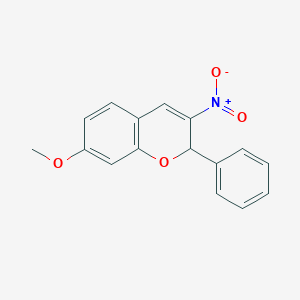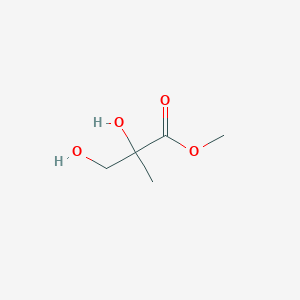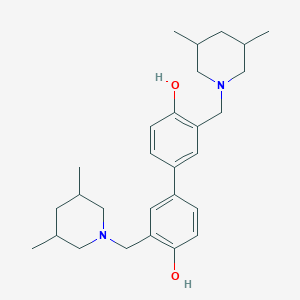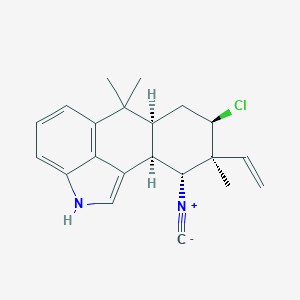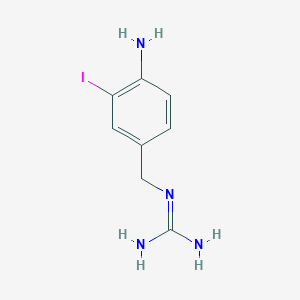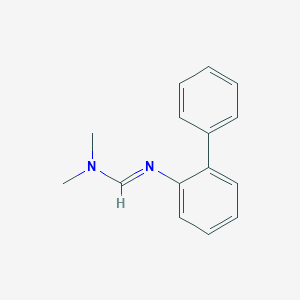
1-Hexyne, 5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyne, 5,5-dimethyl-, also known as 5,5-dimethyl-1-hexyne, is a chemical compound with the molecular formula C9H16. It is an alkyne with two methyl groups attached to the fifth carbon atom. This compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- is not well understood. However, it has been shown to react with various transition metal complexes to form stable organometallic compounds. These compounds have potential applications in catalysis and material science.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1-Hexyne, 1-Hexyne, 5,5-dimethyl--. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in muscle contraction and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- in lab experiments is its unique chemical properties, which make it a useful reactant in organic synthesis and as a probe in biological studies. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers working with it.
Zukünftige Richtungen
There are several future directions for research on 1-Hexyne, 1-Hexyne, 5,5-dimethyl--. One area of interest is the development of new organometallic compounds using this compound as a ligand. These compounds have potential applications in catalysis and material science. Another area of interest is the investigation of the mechanism of action of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- on enzymes and proteins. This could lead to the development of new drugs and therapies for various diseases. Finally, further research is needed to determine the potential toxicity of this compound and to develop appropriate safety measures for researchers working with it.
Conclusion:
In conclusion, 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and risks associated with this compound.
Synthesemethoden
The synthesis of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- can be achieved through various methods, including the reaction of 1-Hexyne, 5,5-dimethyl--1-hexene with hydrogen gas over a palladium catalyst, the reaction of 1-Hexyne, 5,5-dimethyl--1-hexene with acetylene gas in the presence of a palladium catalyst, or the reaction of 1-Hexyne, 5,5-dimethyl--1-pentene with acetylene gas in the presence of a palladium catalyst. The yield of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- varies depending on the method used, with the highest yield achieved through the reaction of 1-Hexyne, 5,5-dimethyl--1-hexene with acetylene gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-Hexyne, 1-Hexyne, 5,5-dimethyl-- has been used in various scientific research applications, including as a ligand in organometallic chemistry, as a reactant in organic synthesis, and as a probe in biological studies. It has been shown to react with transition metal complexes to form stable organometallic compounds, which have potential applications in catalysis and material science. In addition, 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- has been used as a reactant in the synthesis of various organic compounds, including natural products and pharmaceuticals. It has also been used as a probe in biological studies to investigate the mechanism of action of various enzymes and proteins.
Eigenschaften
CAS-Nummer |
108490-21-7 |
|---|---|
Produktname |
1-Hexyne, 5,5-dimethyl- |
Molekularformel |
C8H14 |
Molekulargewicht |
110.2 g/mol |
IUPAC-Name |
5,5-dimethylhex-1-yne |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h1H,6-7H2,2-4H3 |
InChI-Schlüssel |
POTVXOWIFWCTAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC#C |
Kanonische SMILES |
CC(C)(C)CCC#C |
Synonyme |
1-Hexyne, 5,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



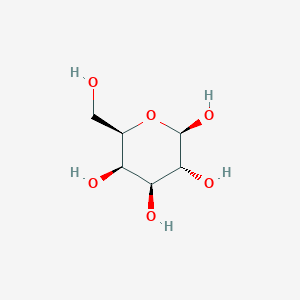
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
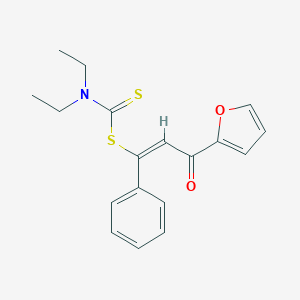
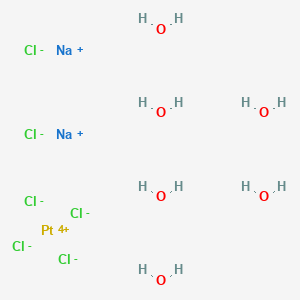
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
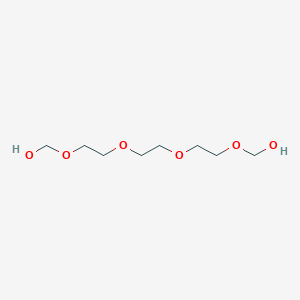
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
